
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone
説明
Synthesis Analysis
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone has been synthesized through various methods. One notable method involves the chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent, leading to the formation of the compound under investigation (Murugavel et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound has been investigated using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectral analysis. Computational methods like DFT (Density Functional Theory) have also been employed to study the molecular geometry and electronic structure (Murugavel et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its diverse chemical properties. For example, it participates in oxidative coupling reactions under certain conditions, leading to the formation of anti-α,β-epoxy ketones (Chauhan et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, can be derived from its molecular structure and synthesis methods. These properties are crucial for determining its suitability in various applications.
Chemical Properties Analysis
The compound's chemical properties, including reactivity, functional groups, and potential for forming derivatives, are key areas of interest. Studies on chloroquinoline derivatives, which include this compound, reveal insights into their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).
科学的研究の応用
Medicinal Chemistry
- Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
- The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .
Organic Synthesis
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Antimalarial Agents
- Quinoline-based compounds are widely used as antimalarials .
- The quinoline nucleus is present in numerous biological compounds, including antimalarial agents .
Antibacterials
- Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Antifungals
Anticancer Agents
- Quinoline derivatives are utilized in the development of anticancer agents .
- The quinoline nucleus is present in numerous biological compounds, including anticancer agents .
Antiviral Agents
- Quinoline derivatives have been found to exhibit antiviral properties .
- They are used extensively in the treatment of various viral infections .
Antidepressants and Anticonvulsants
- Some quinoline derivatives have been found to have antidepressant and anticonvulsant effects .
- They are used in the treatment of various neurological disorders .
Antihypertensive Agents
- Quinoline derivatives have been used as antihypertensive agents .
- They help in the management of high blood pressure .
Anti-inflammatory Agents
- Quinoline derivatives have been found to exhibit anti-inflammatory properties .
- They are used in the treatment of various inflammatory conditions .
Antioxidants
- Some quinoline derivatives have been found to have antioxidant properties .
- They help in neutralizing harmful free radicals in the body .
Anti-HIV Agents
特性
IUPAC Name |
3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGMDVXSIBMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350428 | |
| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |
CAS RN |
58375-08-9 | |
| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



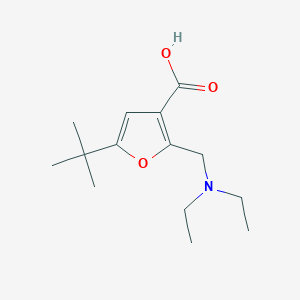
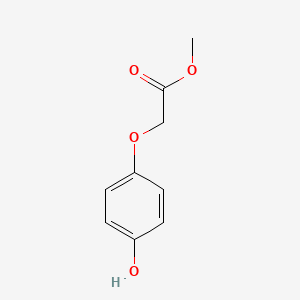
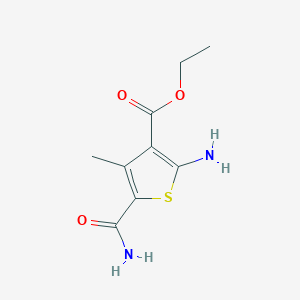
![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)
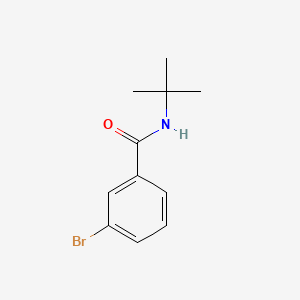
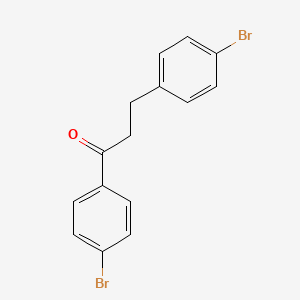
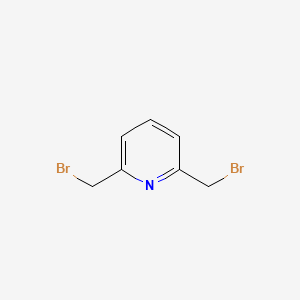
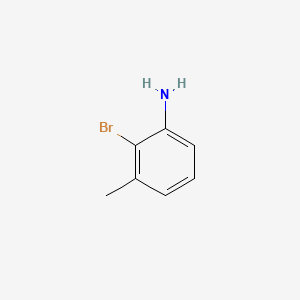
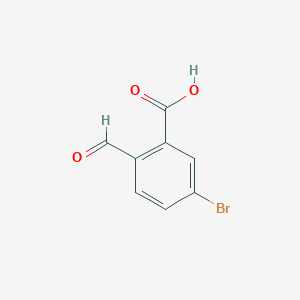
![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)
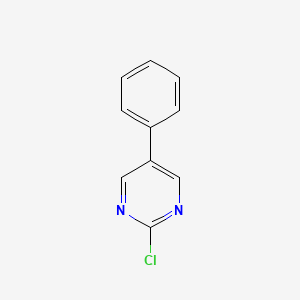
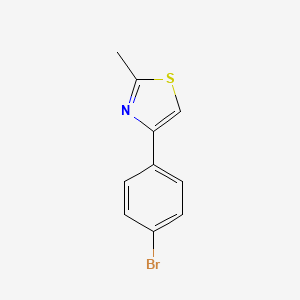
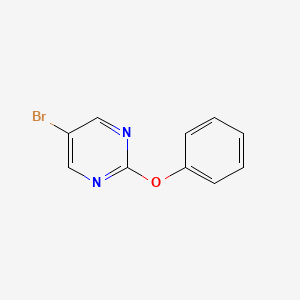
![6-(4-Bromophenyl)imidazo[2,1-b]thiazole](/img/structure/B1268897.png)